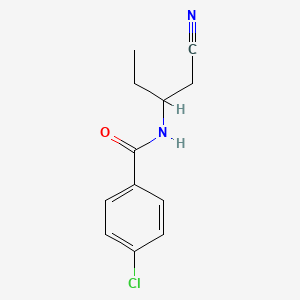![molecular formula C11H17BrN2O2S B7555938 4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide is a chemical compound that is commonly known as BES. It is a sulfonamide derivative that has been widely used in scientific research for its ability to regulate protein transport and cell signaling pathways. BES is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
BES inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the kinase activity of CK2. BES has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases.
Biochemical and Physiological Effects:
In addition to its ability to inhibit CK2 activity, BES has been shown to have other biochemical and physiological effects. BES has been shown to inhibit the growth of cancer cells both in vitro and in vivo, making it a potential anticancer agent. BES has also been shown to regulate the transport of proteins between the nucleus and cytoplasm, making it a valuable tool for studying protein transport pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BES has several advantages as a research tool. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in disease pathogenesis. BES is also relatively easy to synthesize and has a high purity, making it a reliable research tool. However, BES also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, BES has been shown to have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving BES. One area of research is the development of more potent and selective CK2 inhibitors that can be used as potential anticancer agents. Another area of research is the use of BES as a tool for studying protein transport pathways and the regulation of cellular signaling pathways. Additionally, the use of BES in combination with other drugs or therapies for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of BES involves the reaction between 4-bromo-3-methylbenzenesulfonyl chloride and N-(2-aminoethyl)ethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields BES as a white crystalline solid with a melting point of 138-140°C.
Aplicaciones Científicas De Investigación
BES has been widely used in scientific research for its ability to inhibit CK2 activity. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes. Aberrant CK2 activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammation. BES has been shown to inhibit CK2 activity both in vitro and in vivo, making it a valuable tool for studying the role of CK2 in disease pathogenesis.
Propiedades
IUPAC Name |
4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2S/c1-3-13-6-7-14-17(15,16)10-4-5-11(12)9(2)8-10/h4-5,8,13-14H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGMPFJTVYJVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)
![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)



![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)




![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
